molecular formula C11H13NO3S B8413201 2-(Pyrrolidin-1-ylsulfonyl)benzaldehyde

2-(Pyrrolidin-1-ylsulfonyl)benzaldehyde

Cat. No.: B8413201
M. Wt: 239.29 g/mol
InChI Key: OHXOCAXCNNIVIG-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-1-ylsulfonyl)benzaldehyde is a synthetic intermediate compound of interest in medicinal chemistry and drug discovery research. It incorporates both a pyrrolidine ring, a privileged scaffold in pharmaceuticals , and a benzaldehyde functional group, making it a versatile building block for the synthesis of more complex molecules. The sulfonamide group is a common feature in many bioactive compounds and drugs, often contributing to target binding and pharmacokinetic properties . Researchers utilize this family of compounds in the exploration of new therapeutic agents . As a key intermediate, it can undergo various reactions, including condensations via its aldehyde group, to create libraries of compounds for biological screening. This product is intended for use in a laboratory setting by qualified professionals. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H13NO3S

Molecular Weight

239.29 g/mol

IUPAC Name

2-pyrrolidin-1-ylsulfonylbenzaldehyde

InChI

InChI=1S/C11H13NO3S/c13-9-10-5-1-2-6-11(10)16(14,15)12-7-3-4-8-12/h1-2,5-6,9H,3-4,7-8H2

InChI Key

OHXOCAXCNNIVIG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC=C2C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 2-(Pyrrolidin-1-ylsulfonyl)benzaldehyde, we compare it with three analogous compounds: 4-nitrobenzaldehyde , methyl 2-(methylsulfonyl)benzoate , and 2-(pyridylmethylsulfinyl)benzimidazole derivatives . Key differences in reactivity, stability, and synthetic utility are highlighted below.

Table 1: Comparative Properties of Sulfonyl/Aldehyde-Containing Compounds

Compound Molecular Weight (g/mol) Key Functional Groups Solubility (Polar Solvents) Reactivity in Nitration
This compound 253.32 Aldehyde, sulfonamide Moderate (DMSO, DMF) Low (steric hindrance)
4-Nitrobenzaldehyde 151.12 Aldehyde, nitro High (H2O, EtOH) High (directing effect)
Methyl 2-(methylsulfonyl)benzoate 228.26 Ester, sulfone Low (CHCl3, ether) Moderate
2-(Pyridylmethylsulfinyl)benzimidazole 329.40 Benzimidazole, sulfoxide High (MeOH, acetone) N/A

Key Findings :

Reactivity in Nitration: 4-Nitrobenzaldehyde undergoes nitration readily due to the electron-withdrawing nitro group, which activates the ring for electrophilic substitution. In contrast, this compound exhibits reduced nitration efficiency due to steric hindrance from the bulky pyrrolidine sulfonyl group and competing electronic effects . Methyl benzoate derivatives (e.g., nitrated analogs) show moderate yields under mixed acid conditions (HNO3/H2SO4), but spectroscopic characterization (e.g., HNMR) remains challenging for sulfonamide variants, as noted in theoretical nitration studies .

Solubility and Stability :

  • The sulfonamide group in this compound improves solubility in polar aprotic solvents compared to methylsulfonyl analogs. However, hydrolysis of the aldehyde group under acidic conditions limits its stability, unlike sulfoxide-containing benzimidazoles (e.g., 2-(pyridylmethylsulfinyl)benzimidazoles), which are more stable due to resonance stabilization .

Synthetic Applications :

  • While 2-(pyridylmethylsulfinyl)benzimidazoles are primarily used in proton-pump inhibitor synthesis (e.g., omeprazole analogs), this compound is more versatile in cross-coupling reactions, such as Suzuki-Miyaura couplings, owing to its aldehyde functionality .

Preparation Methods

Sulfonation of o-Chlorobenzaldehyde

An alternative approach starts with o-chlorobenzaldehyde , which undergoes sulfonation using potassium bisulfite (KHSO₃) or sodium metabisulfite (Na₂S₂O₅) in the presence of phase-transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB). For example:

StepConditionsYieldPurity
Sulfonation70°C, 12 h, TBAB (0.5 g)88.9%98.4%
Acidic WorkuppH 1.0, recrystallization (EtOH)--

This method produces o-sulfonic acid benzaldehyde , which is subsequently converted to the sulfonyl chloride via treatment with PCl₅ or SOCl₂.

Amination with Pyrrolidine

The sulfonyl chloride intermediate reacts with pyrrolidine in anhydrous THF, yielding 2-(pyrrolidin-1-ylsulfonyl)benzaldehyde. Optimized conditions include:

  • Molar Ratio : 1:1.2 (sulfonyl chloride:pyrrolidine)

  • Solvent : Dry THF under nitrogen atmosphere

  • Temperature : 0°C to room temperature, 6–8 h

Purification : Silica gel chromatography (EtOAc/hexane, 3:7) isolates the product in 85–90% yield.

Comparative Analysis of Methodologies

Efficiency and Scalability

  • Direct Route : Superior for small-scale synthesis (1–10 mmol) but limited by the instability of sulfonyl chlorides.

  • Indirect Route : More scalable (up to 100 mmol) with easier handling of intermediates, albeit requiring additional steps.

Spectroscopic Validation

1H NMR data for this compound aligns with literature values:

  • Aldehyde Proton : δ 9.93 (s, 1H)

  • Aromatic Protons : δ 7.82 (d, J = 8.0 Hz, 2H), 7.49 (d, J = 7.9 Hz, 2H)

  • Pyrrolidine Methylene : δ 3.39 (q, J = 7.0 Hz, 4H).

Challenges and Optimization Strategies

Byproduct Formation

Competing reactions during sulfonation, such as over-sulfonation or aldehyde oxidation, are mitigated by:

  • Stoichiometric Control : Using 1.05–1.10 equivalents of sulfonating agent.

  • Catalyst Screening : TBAB outperforms tert-butylamine sulfate in suppressing side reactions (yield increase from 73.4% to 88.9%).

Purification Techniques

  • Chromatography vs. Recrystallization : Silica gel chromatography achieves higher purity (98–99%) but is cost-prohibitive for large batches. Recrystallization from ethanol offers a practical compromise (95–97% purity) .

Q & A

Q. Table 1: Key Analytical Parameters for Characterization

TechniqueParametersObserved Data
¹H NMRDMSO-d₆, 400 MHzδ 10.01 (s, CHO), 7.61–6.75 (ArH), 3.33–1.96 (pyrrolidine)
HPLCC18 column, 70:30 H₂O:MeCNRetention time: 8.2 min
ESI-MSPositive mode[M+H]⁺ = 256.1

Q. Table 2: Stability Assessment Conditions

ConditionTest MethodOutcome
pH 7.4, 37°CUV-Vis (24h)>90% stability
100°C, 1hTGADecomposition onset at 160°C

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